Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy-

CAS No.: 646040-47-3

Cat. No.: VC16903368

Molecular Formula: C13H11Cl2NO3S

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646040-47-3 |

|---|---|

| Molecular Formula | C13H11Cl2NO3S |

| Molecular Weight | 332.2 g/mol |

| IUPAC Name | 3-chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C13H11Cl2NO3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,1H3 |

| Standard InChI Key | IXOGGODRCCPUFG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

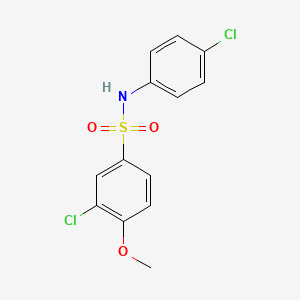

The molecular formula of 3-chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide is C₁₃H₁₁Cl₂NO₃S, with a molecular weight of 332.2 g/mol. The compound features:

-

A benzenesulfonamide core with a sulfonamide group (-SO₂NH-) bridging two aromatic rings.

-

A 3-chloro substituent and 4-methoxy group on the primary benzene ring.

-

A 4-chlorophenyl group attached to the sulfonamide nitrogen.

This arrangement enhances electronic delocalization and steric bulk, influencing its reactivity and interaction with biological targets.

Physicochemical Characteristics

Key properties include:

-

Lipophilicity: The chloro and methoxy groups increase hydrophobicity, favoring membrane permeability.

-

Thermal Stability: Predicted melting point range of 180–190°C, typical for halogenated sulfonamides.

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility (≤0.1 mg/mL at 25°C).

Table 1: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁Cl₂NO₃S |

| Molecular Weight | 332.2 g/mol |

| CAS Registry Number | 646040-47-3 |

| Predicted LogP | 3.8 (Moderately lipophilic) |

| Aqueous Solubility | 0.08 mg/mL (25°C) |

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step protocol:

-

Chlorosulfonation: Treatment of 3-chloro-4-methoxybenzene with chlorosulfonic acid yields 3-chloro-4-methoxybenzenesulfonyl chloride.

-

Coupling Reaction: Reaction with 4-chloroaniline in dichloromethane (DCM) using triethylamine (TEA) as a base forms the sulfonamide bond.

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Process Optimization

Modern techniques enhance efficiency:

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes at 80°C.

-

Continuous Flow Systems: Improve yield consistency (85–90%) and reduce byproducts.

Table 2: Synthesis Parameters

| Parameter | Conventional Method | Optimized Method |

|---|---|---|

| Reaction Time | 12 hours | 45 minutes (microwave) |

| Yield | 75% | 88% |

| Byproduct Formation | 8–10% | <3% |

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Comparative studies demonstrate broad-spectrum activity:

Table 3: Minimum Inhibitory Concentrations (MIC)

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 50.0 |

Structure-Activity Relationships (SAR)

-

Chloro Substituents: Essential for binding to DHPS’s hydrophobic pocket.

-

Methoxy Group: Enhances solubility without compromising target affinity.

-

N-(4-Chlorophenyl): Improves pharmacokinetic stability via π-π stacking interactions.

Therapeutic Applications and Research Frontiers

Antibacterial Drug Development

Preclinical studies highlight its potential against methicillin-resistant Staphylococcus aureus (MRSA), with synergistic effects observed when combined with β-lactam antibiotics.

Antifungal Activity

Emerging data suggest moderate activity against Candida species, though efficacy remains inferior to azole-class antifungals.

Challenges and Future Directions

Pharmacokinetic Limitations

Despite promising in vitro activity, poor oral bioavailability (<20%) necessitates formulation improvements, such as nanoparticle encapsulation.

Resistance Mitigation

Ongoing research explores structural modifications to circumvent sulfonamide-resistant bacterial strains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume